molecular formula C19H25N5OS B3002539 2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-64-0

2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3002539
CAS No.: 898346-64-0
M. Wt: 371.5
InChI Key: PBWFQMBVQULEDS-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5. The purity is usually 95%.
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Biological Activity

The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₅S
  • Molecular Weight : 353.48 g/mol

The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit a range of biological activities. The following sections detail specific areas of activity.

Anticancer Activity

A study conducted on various thiazolo[3,2-b][1,2,4]triazole derivatives showed promising anticancer properties. The compound demonstrated significant cytotoxic effects against several cancer cell lines in the NCI 60 cell line screening program. Notably:

  • Activity at 10 μM : The compound exhibited potent activity against leukemia and solid tumor cell lines without causing toxicity to normal human embryonic kidney cells (HEK293) .
Cell Line TypeIC50 (μM)Selectivity
Leukemia10High
Solid Tumor12Moderate
HEK293>50Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were determined for common pathogens:
PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in DNA replication and repair processes, particularly topoisomerases.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The compound displays antioxidant properties which may contribute to its protective effects against oxidative stress in cells.

Comparative Studies

Comparative studies with similar compounds reveal that while many thiazolo[3,2-b][1,2,4]triazoles exhibit anticancer properties, the presence of the ethylpiperazine moiety in this specific compound enhances its selectivity and potency.

Table: Comparison with Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
This compound10Topoisomerase inhibition
Thiazolo[3,2-b][1,2,4]triazole derivative A15DNA intercalation
Thiazolo[3,2-b][1,2,4]triazole derivative B20Antioxidant activity

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Leukemia Models : In vivo studies using murine models demonstrated significant tumor reduction rates when treated with this compound compared to controls.
  • Combination Therapy : Research has explored the use of this compound in combination with standard chemotherapy agents to enhance overall efficacy and reduce side effects.

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-3-15-20-19-24(21-15)18(25)17(26-19)16(14-8-6-5-7-9-14)23-12-10-22(4-2)11-13-23/h5-9,16,25H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWFQMBVQULEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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